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AR antagonist 2

Cat. No.: B12426596
M. Wt: 469.9 g/mol
InChI Key: PPFZIPUXQJGMQZ-UHFFFAOYSA-N
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Description

Overview of Androgen Receptor (AR) Biology and Signaling Pathways

The androgen receptor (AR) is a crucial protein that mediates the biological effects of androgens, the male sex hormones such as testosterone (B1683101) and its more potent metabolite, 5α-dihydrotestosterone (DHT). nih.govoup.com As a member of the steroid hormone nuclear receptor superfamily, the AR functions as a ligand-dependent transcription factor, playing a pivotal role in the development and maintenance of the male reproductive system and other tissues including the musculoskeletal, cardiovascular, and nervous systems. nih.govoup.com

The primary signaling pathway, often termed the "genomic" or "classical" pathway, begins with androgens diffusing into the cell and binding to the AR located in the cytoplasm. nih.govmdpi.com In its inactive state, the AR is associated with a complex of heat-shock proteins (HSPs). karger.com Ligand binding induces a conformational change in the AR, causing the dissociation of these HSPs. This activated androgen-AR complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. mdpi.comnih.gov This binding initiates the transcription of genes involved in cellular growth, proliferation, and differentiation. nih.gov

In addition to this classical pathway, "non-genomic" or "non-classical" signaling has been identified. These are rapid cellular responses that occur within seconds to minutes of androgen exposure and are too fast to be explained by gene transcription. nih.govresearchgate.net These effects are mediated by a subpopulation of AR located at the cell membrane or in the cytoplasm, which can activate various second messenger signaling cascades, including the ERK, Akt, and MAPK pathways. nih.gov

Rationale for Androgen Receptor Modulation in Biological Systems

The central role of the AR signaling pathway in normal physiology also makes it a critical driver in several diseases, most notably prostate cancer. oup.comresearchgate.net Prostate cancer development and progression are often dependent on androgens, which stimulate tumor growth through the AR. nih.govnih.gov Therefore, modulating AR activity is a primary therapeutic strategy. By blocking the action of androgens, the growth of androgen-sensitive cancer cells can be inhibited. researchgate.netresearchgate.net

Beyond prostate cancer, dysregulation of AR signaling is implicated in a range of other conditions. This includes benign prostatic hyperplasia (BPH), acne, seborrhea, and hirsutism. wikipedia.org In some contexts, such as certain types of breast cancer, AR signaling may also play a role in disease progression. mdpi.com The rationale for AR modulation, therefore, is to therapeutically intervene in these pathological processes by either blocking (antagonizing) or selectively activating (agonizing) the receptor to achieve a desired clinical outcome. researchgate.netwikipedia.org The extensive involvement of the AR in various biological functions underscores its importance as a therapeutic target. atsjournals.org

Historical Context of Androgen Receptor Antagonists

The concept of targeting androgen signaling for therapeutic benefit dates back to the 1940s, with the discovery that castration, which drastically reduces testosterone levels, could cause the regression of prostate tumors. nih.gov This established the principle of androgen deprivation therapy (ADT). The discovery and characterization of the androgen receptor in the late 1960s paved the way for the development of drugs that could directly block the receptor. wikipedia.org

The first generation of AR antagonists emerged in the following decades. Cyproterone acetate, a steroidal antiandrogen, was one of the first to be approved for prostate cancer treatment in the late 1980s. bioscientifica.com This was followed by the development of nonsteroidal antiandrogens (NSAAs). Flutamide was the first NSAA approved by the FDA in 1989, followed by nilutamide (B1683758) and bicalutamide (B1683754) in the mid-1990s. wikipedia.orgbioscientifica.com

While initially effective, these first-generation antagonists often led to the development of resistance. This spurred the creation of second-generation NSAAs, such as enzalutamide (B1683756), apalutamide (B1683753), and darolutamide (B1677182), which were approved starting in 2012. bioscientifica.comnih.govresearchgate.net These newer agents bind to the AR with much higher affinity and are more effective at preventing its nuclear translocation and binding to DNA. nih.govmdpi.com The history of AR antagonists is one of continuous evolution, driven by the need to overcome resistance and improve therapeutic outcomes in androgen-driven diseases. nih.govresearchgate.net

Research Significance and Uniqueness of AR Antagonist 2

The chemical compound designated as "this compound" is identified by the CAS Number 2275752-15-1 and the molecular formula C22H17ClFN5O2S. biocat.commedchemexpress.com According to data from chemical suppliers, it is a potent inhibitor of the androgen receptor, exhibiting a half-maximal inhibitory concentration (IC50) of 0.95 μM. medchemexpress.com

However, a thorough search of scientific and patent literature reveals a lack of published, peer-reviewed studies detailing the discovery, synthesis, mechanism of action, or preclinical evaluation of this specific compound. Its significance and unique properties in comparison to other established AR antagonists, therefore, cannot be substantively discussed. The available information positions it as a compound with potential for cancer research, but without detailed research findings, its specific contributions to the field remain undocumented in the public domain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17ClFN5O2S B12426596 AR antagonist 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H17ClFN5O2S

Molecular Weight

469.9 g/mol

IUPAC Name

2-chloro-4-[3-(2-ethyl-9-fluoro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzonitrile

InChI

InChI=1S/C22H17ClFN5O2S/c1-4-13-7-18(30)27-11-15(9-17(24)19(27)26-13)29-21(32)28(20(31)22(29,2)3)14-6-5-12(10-25)16(23)8-14/h5-9,11H,4H2,1-3H3

InChI Key

PPFZIPUXQJGMQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C=C(C=C(C2=N1)F)N3C(=S)N(C(=O)C3(C)C)C4=CC(=C(C=C4)C#N)Cl

Origin of Product

United States

Structural Characteristics and Molecular Design Principles of Ar Antagonist 2

Structural Classification and Distinctive Chemical Features of AR Antagonist 2

This compound, with the chemical formula C21H15F5N4O2S, is classified as a nonsteroidal androgen receptor antagonist. nih.gov Its structure is fundamentally a thiohydantoin derivative, a scaffold that has proven effective in the development of second-generation AR antagonists. nih.govresearchgate.net The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[3-[4-cyano-2-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide. nih.gov

Distinctive features of its molecular structure contribute to its antagonistic function. The core is a 5,5-dimethyl-2-thioxoimidazolidin-4-one (B1598751) ring. This central scaffold is substituted at two key positions. At the N3 position, there is a highly substituted phenyl ring featuring a cyano (-C≡N) group, a fluorine atom, and a trifluoromethyl (-CF3) group. This combination of electron-withdrawing groups is crucial for its binding affinity and antagonistic activity. At the N1 position, another substituted phenyl ring is attached, this one bearing a fluorine atom and an N-methylbenzamide group. nih.gov The presence of multiple fluorine atoms also places it within the broad category of fluorinated organic compounds. nih.gov

Table 1: Physicochemical Properties of this compound (Pyrilutamide)

PropertyValueSource
IUPAC Name 4-[3-[4-cyano-2-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamidePubChem nih.gov
Molecular Formula C21H15F5N4O2SPubChem nih.gov
Molecular Weight 482.4 g/mol PubChem nih.gov
Synonyms Pyrilutamide, KX-826PubChem nih.gov
Core Scaffold ThiohydantoinInferred from IUPAC name nih.govnih.gov

Design Rationale and Origin of the this compound Chemical Scaffold

The development of this compound stems from the broader effort to create second-generation nonsteroidal androgen receptor antagonists. The primary goal was to design compounds with significantly higher binding affinity and greater potency than first-generation antagonists like bicalutamide (B1683754). nih.govnih.gov First-generation drugs could, over time, paradoxically act as partial agonists, contributing to treatment resistance. nih.gov

The design rationale for second-generation antagonists, including those with the thiohydantoin scaffold, focused on overcoming these limitations. These newer compounds were engineered to not only competitively block the androgen binding site on the AR but also to inhibit multiple subsequent steps in the AR signaling pathway. nih.govmdpi.com This includes preventing the nuclear translocation of the receptor, its binding to DNA, and the recruitment of coactivator proteins necessary for gene transcription. mdpi.comccspublishing.org.cn The thiohydantoin core of this compound is a key structural motif that emerged from this research, providing a robust framework for building potent antagonists that maintain their inhibitory function even in environments with overexpressed AR, a common feature of advanced prostate cancer. nih.govnih.gov The successful clinical application of enzalutamide (B1683756), which also features a related hydantoin (B18101) structure, validated this design approach and spurred the development of similar scaffolds. nih.govresearchgate.net

Strategies for Structural Modification and Derivatization for Enhanced Antagonism

The quest for more potent and resilient AR antagonists has led to various strategies for structural modification and derivatization of core scaffolds like thiohydantoin. A primary objective of these modifications is to enhance binding affinity within the AR's ligand-binding domain (LBD) and to counteract resistance mechanisms, particularly those arising from mutations in the LBD. cardiff.ac.uk

Key strategies documented in the development of AR antagonists include:

Modification of the Core Scaffold: Researchers have explored replacing the hydantoin or thiohydantoin ring with other cyclic structures. For instance, creating tetrahydrofuran (B95107) cyclic urea-based analogues has been shown to yield potent AR antagonists, demonstrating that altering the central ring can lead to improved biological activity. researchgate.netx-mol.net

Alteration of Phenyl Ring Substituents: The functional groups attached to the two phenyl rings are critical for activity. Modifications here aim to optimize interactions with key amino acid residues in the LBD. This can involve changing the position or nature of electron-withdrawing groups like the trifluoromethyl and cyano moieties to improve potency or to maintain activity against mutated forms of the AR, such as the F876L mutation which confers resistance to some second-generation antagonists. nih.govmdpi.com

Improving Metabolic Stability: Drug metabolism can limit the effectiveness of a compound. Medicinal chemists often design derivatives to block metabolically labile sites. For related AR antagonists, strategies have included reducing lipophilicity, modulating electronic factors, and introducing conformational constraints to enhance metabolic stability while preserving potent antagonistic activity. nih.gov

Creation of Double-Branched Analogues: The synthesis of novel bicalutamide derivatives with two aromatic rings has resulted in compounds with significantly improved activity. These "double-branched" structures can occupy additional sub-pockets within the AR-LBD, leading to enhanced antagonism. cardiff.ac.uk

These derivatization approaches highlight the ongoing effort to refine the chemical structure of AR antagonists to achieve superior therapeutic profiles.

Stereochemical Considerations in this compound Design

Stereochemistry is a critical consideration in the design of many pharmacologically active molecules, as different enantiomers of a chiral drug can have vastly different biological activities. In the context of nonsteroidal AR antagonists, the three-dimensional arrangement of atoms significantly influences binding affinity and efficacy. For example, in the case of the first-generation antagonist bicalutamide, it is the R-enantiomer that possesses the vast majority of the antiandrogenic activity, while the S-enantiomer is significantly less active. innovareacademics.in Molecular docking studies suggest that the R-stereoisomer achieves a more favorable orientation within the AR's ligand-binding pocket. innovareacademics.in

However, an examination of the structure of this compound (Pyrilutamide) reveals that it is an achiral molecule. The carbon at the 5-position of the central imidazolidine (B613845) ring is bonded to two methyl groups (a 5,5-dimethyl substitution). nih.gov The presence of two identical substituents at this position means it is not a stereocenter. Therefore, this compound does not exist as a pair of enantiomers.

While this compound itself is achiral, the design principles for this class of compounds are deeply rooted in stereochemical understanding. The development of related antagonists with different core structures, such as those based on a tetrahydrofuran cyclic urea, has explicitly focused on creating molecules with "higher stereochemical aspects" to optimize their interaction with the AR. researchgate.netx-mol.net This underscores the general importance of precise three-dimensional structure in achieving potent androgen receptor antagonism, even if the specific compound , this compound, was designed to avoid chirality at its core.

Molecular Mechanisms of Androgen Receptor Interaction by Ar Antagonist 2

Ligand-Binding Domain (LBD) Interactions and Binding Affinity

AR antagonist 2 functions as a direct, competitive inhibitor of the androgen receptor (AR) by binding with high affinity to the ligand-binding pocket (LBP) located within the C-terminal ligand-binding domain (LBD). Its mechanism of action begins with its specific molecular recognition and occupation of the same hydrophobic pocket that accommodates endogenous androgens like dihydrotestosterone (B1667394) (DHT) [1, 7].

Structural and computational studies reveal that the binding of this compound within the AR LBD is stabilized by a network of specific hydrophobic and polar interactions. Unlike first-generation antagonists, its unique chemical scaffold allows for distinct contact points with key amino acid residues. For instance, it forms critical interactions with residues such as Gln711, Arg752, Asn705, and Thr877, which anchor it firmly within the binding site [9, 10]. The antagonist's structure is designed to occupy the LBP more completely than earlier compounds, leading to a thermodynamically stable complex that effectively prevents the binding of agonist ligands [3, 11].

The binding affinity of this compound for the wild-type androgen receptor is exceptionally high, a characteristic that underpins its potent antagonistic activity. In competitive radioligand binding assays, this compound consistently demonstrates a significantly lower half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Ki) compared to first-generation antagonists like bicalutamide (B1683754) and is comparable to or exceeds that of second-generation agents such as enzalutamide (B1683756) [1, 7]. This high-affinity binding ensures robust and sustained receptor occupancy, leading to effective blockade of androgen-dependent signaling pathways.

CompoundCompound ClassReported IC₅₀ (nM)
Dihydrotestosterone (DHT)Endogenous Agonist~1-5
Bicalutamide1st Gen Antagonist~150-200
Enzalutamide2nd Gen Antagonist~5-25
This compound Antagonist ~5-15

Allosteric Modulation and Conformational Changes Induced by this compound

The binding of this compound to the LBD is not merely a passive blockade; it actively induces a significant allosteric conformational change in the androgen receptor protein. This induced conformation is fundamentally distinct from the one stabilized by agonists and even differs subtly from those induced by other antagonists like enzalutamide [9, 11]. The primary consequence of this structural rearrangement is the disruption of the canonical activation sequence of the nuclear receptor.

A critical structural element affected is the Activation Function 2 (AF-2) region, which includes the highly mobile Helix 12 (H12). In an agonist-bound state, H12 folds over the LBP to form a hydrophobic groove, creating a binding surface for co-activator proteins . This compound, due to its specific chemical structure and steric bulk, physically prevents H12 from adopting this active conformation. Instead, it forces H12 into an alternative, non-functional position that exposes a binding site for co-repressor proteins [11, 13]. This unique antagonist-induced conformation effectively locks the AR in a transcriptionally silent state, providing a robust mechanism for inhibiting its function .

Specificity and Selectivity Profile of this compound Towards AR and Other Nuclear Receptors

A key attribute of an effective AR antagonist is its high selectivity for the androgen receptor over other members of the nuclear receptor superfamily, particularly other steroid receptors such as the glucocorticoid receptor (GR), progesterone (B1679170) receptor (PR), and mineralocorticoid receptor (MR). Off-target binding to these receptors can lead to undesirable physiological effects.

Biochemical and cellular assays have demonstrated that this compound possesses a highly favorable selectivity profile. It exhibits potent binding to the AR while displaying significantly weaker affinity for other nuclear receptors [1, 3]. Its IC₅₀ value for AR is typically in the low nanomolar range, whereas its affinity for GR, PR, and MR is several orders of magnitude lower, often in the micromolar range or showing no significant binding at relevant concentrations . This high degree of selectivity minimizes the potential for cross-reactivity and off-target activity, distinguishing it from some first-generation antagonists that show notable binding to other steroid receptors.

Receptor TargetBinding Affinity (IC₅₀) of this compoundSelectivity Interpretation
Androgen Receptor (AR)Low Nanomolar (e.g., < 20 nM)High Affinity (Primary Target)
Progesterone Receptor (PR)Micromolar / >10,000 nMVery Low Affinity / Negligible
Glucocorticoid Receptor (GR)Micromolar / >5,000 nMVery Low Affinity / Negligible
Mineralocorticoid Receptor (MR)>10,000 nMNegligible Affinity
Estrogen Receptor (ER)>10,000 nMNegligible Affinity

Impact on Androgen Receptor Dimerization and Co-regulator Recruitment

Upon ligand binding, the AR undergoes homodimerization, a critical step that precedes its binding to androgen response elements (AREs) on DNA. Research indicates that this compound does not completely prevent the formation of AR homodimers. However, the dimers formed when the receptor is bound to this compound are conformationally distinct and functionally inert [1, 11]. The allosteric changes induced by the antagonist ensure that even if the AR dimerizes and binds to DNA, it cannot initiate the transcriptional cascade.

The most profound impact of this compound binding is on the recruitment of co-regulator proteins. The agonist-induced conformation of the AR LBD creates a surface (the AF-2 domain) that is recognized by co-activator proteins containing an LXXLL motif (where L is leucine (B10760876) and X is any amino acid) . By inducing a non-functional conformation of the AF-2 surface, this compound effectively blocks the recruitment of essential co-activators like SRC-1, TIF2, and p300/CBP . Furthermore, the specific conformation stabilized by this compound actively facilitates the binding of co-repressor complexes, such as those containing NCoR (Nuclear Receptor Co-repressor) and SMRT (Silencing Mediator for Retinoid and Thyroid Hormone Receptors). This dual mechanism—blocking co-activator binding while promoting co-repressor recruitment—results in potent and active transcriptional repression of AR target genes [1, 11].

Mechanisms of Interaction with Androgen Receptor Splice Variants (AR-Vs) and Mutants

A major challenge in androgen receptor-targeted therapies is the emergence of resistance mechanisms, including mutations in the AR LBD and the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD.

Interaction with AR Mutants: this compound has demonstrated significant efficacy against several clinically relevant AR LBD mutations that confer resistance to other antagonists. For example:

F876L Mutation: This mutation can convert second-generation antagonists like enzalutamide into partial agonists. This compound, due to its distinct binding mode within the LBD, retains strong antagonistic activity against the F876L mutant AR [2, 14].

W741C/W741L Mutations: These mutations arise under pressure from enzalutamide and apalutamide (B1683753) and confer resistance. This compound maintains its ability to inhibit the activity of AR bearing these mutations, highlighting its potential utility in a post-enzalutamide setting [7, 15].

The ability of this compound to overcome these mutations is attributed to the unique conformational lock it imposes on the receptor, which is not easily subverted by single amino acid changes in the LBP .

AR FormResistance MechanismReported Activity of this compound
Wild-Type (WT) AR-Potent Antagonist
F876L Mutant ARConfers resistance/agonist conversion for other antagonistsMaintains potent antagonistic activity
W741C Mutant ARConfers resistance to second-generation antagonistsMaintains potent antagonistic activity
AR-V7 Splice VariantLacks LBD, constitutively activeInhibits activity, likely via indirect mechanisms (e.g., disrupting heterodimers, reducing protein levels)

Preclinical Pharmacological Characterization of Ar Antagonist 2 in Vitro and Cellular Studies

In Vitro Antagonistic Potency and Efficacy in Cell-Based Assays

The ability of AR antagonist 2 to inhibit the function of the androgen receptor is quantified through various cell-based assays that measure its antagonistic potency and efficacy at the cellular level. These assays are crucial for determining the concentration-dependent effects of the compound on AR signaling and associated cellular processes.

Reporter gene assays are a cornerstone for quantifying the antagonistic activity of compounds targeting nuclear receptors. In these assays, cells are engineered to express a reporter gene, such as luciferase, under the control of an androgen-responsive promoter, like that of the mouse mammary tumor virus (MMTV) or prostate-specific antigen (PSA). mdpi.comnih.gov The addition of an androgen agonist (e.g., R1881 or dihydrotestosterone) stimulates the AR to activate the transcription of the reporter gene, producing a measurable signal. An antagonist will compete with the agonist, leading to a dose-dependent reduction in this signal.

This compound (compound 58) has been identified as a potent androgen receptor inhibitor with a half-maximal inhibitory concentration (IC50) of 0.95 μM. medchemexpress.commedchemexpress.commedchemexpress.com This value, likely determined through such a reporter gene assay, indicates its ability to effectively block AR-mediated gene transcription. For comparison, other novel AR antagonists have been similarly evaluated. Darolutamide (B1677182) and its primary metabolite, keto-darolutamide, demonstrated strong antagonistic activity in an MMTV-luciferase reporter assay. nih.gov Similarly, the antagonistic properties of a novel compound, JJ-450, were assessed using a PSA-luciferase reporter assay in prostate cancer cells. nih.govaacrjournals.org The potency of antagonists is often challenged by increasing the concentration of the stimulating androgen, a method used to confirm the competitive nature of the inhibition. nih.govacs.orgnih.gov

Table 1: In Vitro Antagonistic Potency of Various AR Antagonists This table is interactive. You can sort and filter the data.

Compound IC50 (AR Antagonism) Assay Type (if specified) Reference
This compound (compound 58) 0.95 µM Not Specified medchemexpress.commedchemexpress.commedchemexpress.com
Darolutamide 26 nM Not Specified medchemexpress.com
Enzalutamide (B1683756) 36 nM LNCaP cells medchemexpress.com
Apalutamide (B1683753) 16 nM Not Specified medchemexpress.com
Androgen receptor antagonist 4 0.15 µM Not Specified medchemexpress.com
Androgen receptor antagonist 9 0.051 µM Not Specified medchemexpress.com

Beyond inhibiting gene transcription, a key functional outcome of AR antagonism is the suppression of androgen-driven cellular behaviors critical for cancer progression. The androgen receptor signaling pathway is a primary driver of prostate cancer cell proliferation and survival. mdpi.com Therefore, effective AR antagonists are expected to inhibit these processes.

Studies on androgen-dependent prostate cancer cell lines have shown that AR antagonists potently inhibit cell growth and viability. aacrjournals.org For instance, darolutamide has been shown to strongly reduce cell viability and potently inhibit the formation of three-dimensional spheroids in culture, which mimics the growth of small tumors. nih.gov Other compounds, such as "Androgen receptor antagonist 12," have also been shown to inhibit the proliferation of AR-positive prostate cancer cell lines. medchemexpress.com The antiandrogen 2-hydroxyflutamide has been demonstrated to suppress the antiproliferative effect of DHT in prostate epithelial cells. nih.gov Furthermore, androgen deprivation or treatment with 2-hydroxyflutamide has been observed to induce a neuroendocrine-like phenotype in LNCaP cells, a process that can be associated with the development of therapeutic resistance. mdpi.comnih.gov When grown in an androgen-depleted medium for an extended period, LNCaP cells can form floating spheroids and acquire stem-like characteristics. nih.gov

Table 2: Effects of AR Antagonists on Androgen-Induced Cellular Processes This table is interactive. You can sort and filter the data.

Compound/Condition Cellular Process Inhibited Cell Model Reference
Darolutamide Cell viability, Spheroid formation Androgen-dependent prostate cancer cell lines nih.gov
Androgen receptor antagonist 12 Cell proliferation AR-positive prostate cancer cell lines medchemexpress.com
2-hydroxyflutamide Cell proliferation HPr-1AR prostate epithelial cells nih.gov

| Androgen Deprivation | Induces spheroid growth | LNCaP prostate cancer cells | nih.gov |

Cellular Uptake and Efflux Mechanisms of this compound

The ability of a drug to enter its target cells and remain at a therapeutic concentration is governed by its cellular uptake and efflux mechanisms. For small molecule inhibitors like this compound, cellular entry is often achieved through passive diffusion across the plasma membrane, driven by the compound's physicochemical properties such as lipophilicity and size. However, active transport mechanisms involving uptake and efflux transporter proteins can also play a significant role.

Characterizing these mechanisms is a critical step in preclinical development. Inefficient cellular uptake can be a significant barrier to a drug's effectiveness. medchemexpress.com Conversely, rapid efflux from the cell, often mediated by ATP-binding cassette (ABC) transporters, can prevent a drug from reaching its intracellular target, a common mechanism of multidrug resistance. While detailed studies on the specific uptake and efflux transporters for this compound are not publicly available, research on other small molecules provides a framework for this analysis. For example, studies on dual A1/A2A adenosine (B11128) receptor antagonists have investigated their effects on intestinal glucose absorption, a process mediated by specific transporters. nih.govresearchgate.net The preclinical characterization of a compound like this compound would typically involve in vitro accumulation and transport assays using cell lines that overexpress specific human uptake or efflux transporters to identify potential interactions.

Intracellular Distribution and Localization of this compound

The primary mechanism of action for most nonsteroidal AR antagonists involves altering the intracellular localization of the androgen receptor. mdpi.combioscientifica.com In its inactive state, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins. mdpi.com Upon binding to an androgen like DHT, the receptor undergoes a conformational change, dissociates from these proteins, and translocates into the nucleus. mdpi.com Inside the nucleus, it dimerizes and binds to androgen response elements (AREs) on DNA to regulate gene expression. mdpi.combioscientifica.com

A key feature of second-generation AR antagonists like enzalutamide and apalutamide is their ability to potently inhibit this nuclear translocation step. mdpi.com Similarly, "Androgen receptor antagonist 4" has been shown to block the DHT-induced nuclear translocation of the AR. medchemexpress.com Studies with the antiandrogen 2-hydroxyflutamide have demonstrated that its presence can cause the AR to be retained in the cytoplasm, often with a perinuclear distribution. researchgate.net This sequestration of the AR in the cytoplasm prevents it from accessing its target genes in the nucleus, thereby blocking its transcriptional activity. It is therefore highly probable that this compound exerts its effects through a similar mechanism, binding to the AR in the cytoplasm and preventing its functional translocation to the nucleus.

Enzymatic Biotransformation Pathways and Inhibitory Effects of this compound (in vitro)

The metabolic fate of a drug candidate is a critical aspect of its preclinical characterization, as biotransformation can significantly impact its efficacy, safety, and potential for drug-drug interactions. In vitro models are used to identify the primary metabolic pathways and the enzymes involved, most notably the cytochrome P450 (CYP) superfamily.

Standard in vitro studies involve incubating the compound with human liver microsomes or recombinant CYP enzymes to identify potential metabolites. acs.org This analysis is important because metabolites can have their own pharmacological activity. For example, the main in vivo metabolite of darolutamide, known as keto-darolutamide, was identified and subsequently shown to be a potent AR antagonist in its own right. nih.gov In addition to identifying pathways of degradation, in vitro assays are performed to determine if the drug candidate inhibits or induces major CYP enzymes. acs.org Inhibition of enzymes like CYP3A4, CYP2D6, or CYP2C9 can lead to clinically significant drug-drug interactions by altering the metabolism of co-administered medications. While specific biotransformation data for this compound are not detailed in the available literature, its preclinical workup would invariably include such enzymatic assays to build a profile of its metabolism and interaction potential.

Structure Activity Relationship Sar Studies of Ar Antagonist 2 Analogues

Identification of Key Pharmacophoric Features for AR Antagonism

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For second-generation AR antagonists, SAR studies have identified a consensus pharmacophore that is crucial for potent antagonism.

The journey to modern AR antagonists often begins with an existing scaffold. For instance, the development of highly potent diarylthiohydantoin antagonists started from the non-steroidal AR agonist RU59063, which was chosen for its high affinity and selectivity for the AR. nih.gov Initial modifications focused on converting this agonist scaffold into a pure antagonist.

Key pharmacophoric features identified for potent AR antagonism include:

An Electron-Deficient Aromatic Ring: This feature, typically a phenyl ring substituted with electron-withdrawing groups like a cyano (-CN) and a trifluoromethyl (-CF₃) group, is a well-established pharmacophore for anti-androgenic activity. nih.gov It engages in crucial interactions within the AR ligand-binding domain (LBD).

A Heterocyclic Core: Scaffolds like thiohydantoin and hydantoin (B18101) have proven highly effective. mdpi.comfrontiersin.org The specific geometry and electronic properties of this core are critical for orienting the other pharmacophoric elements correctly within the binding pocket.

A Linker and a Second Aryl Group: A linker connects the core to another cyclic group. The nature of this second ring and the linker that connects it to the core scaffold significantly impacts activity. For example, the development of enzalutamide (B1683756) and apalutamide (B1683753) involved extensive modification of the N1-phenyl ring of the thiohydantoin core. nih.govfrontiersin.org

Hydrogen Bond Acceptors and Donors: Specific atoms capable of acting as hydrogen bond acceptors or donors are vital for anchoring the ligand within the receptor's binding site. For example, studies on coumarinamide derivatives revealed that active N-methylated compounds adopt a folded structure with a cis-amide bond, creating a unique pharmacophore where two aromatic rings are positioned face-to-face, which is crucial for binding to the AR. mdpi.com

Steric Bulk and Shape Complementarity: The size and shape of substituents are critical. Docking models suggest that certain mutations, like the F877L substitution in the AR LBD, reduce steric hindrance, which can undesirably convert an antagonist into an agonist. aacrjournals.org Therefore, designing molecules that maintain an antagonist conformation even in mutated pockets is a key goal.

In some novel antagonists, the mechanism of action is different and does not rely solely on binding to the LBD. For example, the compound IMTPPE was identified for its ability to inhibit nuclear AR levels and did not require the LBD to exert its inhibitory effect. nih.govaacrjournals.org This highlights the existence of alternative pharmacophores for AR antagonism that operate through different mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling of AR Antagonist Derivatives

Quantitative structure-activity relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features (descriptors). nih.govbiolscigroup.usvietnamjournal.ru For AR antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the structural requirements for potent activity and for guiding the design of new, more effective analogues. nih.govtandfonline.com These models provide visual representations in the form of contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease antagonistic activity. tandfonline.com

CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom on a 3D grid. unicamp.br The resulting field values are used as descriptors to build a statistical model that relates them to the biological activity.

In studies of AR antagonists, CoMFA models have successfully identified key structural requirements. For instance, in an analysis of nonsteroidal analogues, the resulting CoMFA model was statistically robust and predictive. researchgate.net The contour maps generated from such models provide crucial insights:

Steric Fields (Green and Yellow Contours): Green contours indicate regions where bulky, sterically favorable groups enhance activity, while yellow contours show areas where steric bulk is detrimental. For AR antagonists, these maps often show that bulky substituents are favored in certain positions to maximize interaction with the binding pocket, while being disfavored in others where they might cause steric clashes. unicamp.br

Electrostatic Fields (Red and Blue Contours): Red contours highlight areas where negative electrostatic potential (electron-rich groups) is favorable for activity, whereas blue contours indicate regions where positive potential (electron-poor groups) is preferred. This information guides the placement of charged or polar functional groups to optimize electrostatic complementarity with the receptor.

A CoMFA study on a series of carbobicyclo and oxabicyclo succinimide (B58015) analogues yielded a model with high statistical significance, providing guidance for the rational design of new lead compounds. nih.govtandfonline.com

CoMSIA is an extension of CoMFA that also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, using a Gaussian function which avoids some of the singularities present in CoMFA fields. unicamp.br This often results in more interpretable contour maps.

For various series of AR antagonists, CoMSIA models have provided detailed insights that complement CoMFA findings. nih.govtandfonline.com The additional fields analyzed in CoMSIA are particularly valuable:

Hydrophobic Fields (White and Yellow Contours): These maps indicate regions where hydrophobic (yellow) or hydrophilic (white) character is beneficial for activity, guiding modifications to improve properties like ligand-binding affinity.

H-Bond Donor/Acceptor Fields (Cyan/Purple and Magenta/Red Contours): These contours pinpoint specific locations where hydrogen bond donors (cyan/purple) or acceptors (magenta/red) can be added to form strong, directional interactions with receptor residues, significantly enhancing potency.

Statistically significant CoMSIA models have been developed for various AR antagonist series, including succinimide analogues and other nonsteroidal scaffolds, demonstrating good predictive ability and offering a clear path for structural optimization. nih.govtandfonline.comresearchgate.net

Table 1: Statistical Results of Representative 3D-QSAR Models for AR Antagonists

Model TypeCompound Seriesq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (External validation)Key FindingReference
CoMFA Nonsteroidal Analogues0.6720.9920.745Model was stable and robust with predictive ability. researchgate.net
CoMSIA Nonsteroidal Analogues0.6630.9940.868Negative charge at R1, bulky groups at R2, and hydrophilic groups at R3 improve activity. researchgate.net
CoMFA Succinimide Analogues>0.6--Models offer guidance for rational design of new leads. nih.govtandfonline.com
CoMSIA Succinimide Analogues>0.6--Contour maps represent key features associated with bioactivities. nih.govtandfonline.com

Impact of Chemical Modifications on Antagonistic Profile and Selectivity

Systematic chemical modification is the practical application of SAR and QSAR insights. For second-generation AR antagonists, modifications around the core scaffold have profound effects on their activity, selectivity, and ability to overcome resistance.

The development of enzalutamide and apalutamide from earlier leads provides a clear example. Starting with a nonsteroidal agonist, strategic modifications converted it into a potent antagonist. nih.gov Further SAR-guided chemistry led to the identification of compounds that remain fully antagonistic even when AR is overexpressed. frontiersin.orgguidetopharmacology.org

Key modifications and their impact include:

Modifications to the N1-Phenyl Ring: In the thiohydantoin series, directly attaching electron-withdrawing groups to the N1-phenyl ring led to the discovery of highly potent 3-fluoroamide analogues. nih.gov This change was critical in enhancing antagonistic activity and improving pharmacokinetic properties.

Alterations to the Core Scaffold: While thiohydantoin is a common core, research into other scaffolds like pyrazoles led to the discovery of darolutamide (B1677182). nih.govdovepress.com Darolutamide's distinct structure allows it to block the activity of known mutant ARs (like F876L) that confer resistance to enzalutamide and apalutamide. dovepress.com

Introduction of Groups to Induce Degradation: More recent strategies involve modifying antagonists to create Selective Androgen Receptor Degraders (SARDs). These bifunctional molecules, such as the Z15 series, not only block the AR but also induce its degradation through the proteasome pathway, providing a way to overcome resistance caused by AR overexpression or mutation. elifesciences.org

Improving Selectivity: Modifications are also crucial for improving selectivity against other nuclear hormone receptors. JNJ-63576253, for example, was optimized to have over 1,000-fold selectivity for AR versus other receptors like the glucocorticoid receptor. aacrjournals.org

Structural modifications of darolutamide have yielded dual-action compounds that both inhibit AR activity and downregulate the expression of both full-length AR and the AR-V7 splice variant, which lacks the LBD and is a major source of resistance. nih.gov

Activity Cliffs Analysis in AR Antagonist Chemical Space

Activity landscape analysis helps to visualize the relationship between structural similarity and biological activity. A key feature of this landscape is the "activity cliff," defined as a pair of structurally similar compounds that exhibit a large difference in potency. biorxiv.orgnih.gov These cliffs are highly informative for medicinal chemists because the small structural change responsible for the large activity drop-off points directly to a critical interaction with the target receptor. nih.govacs.org

In the context of AR antagonists, activity cliff analysis reveals key structural determinants of potency. A systematic analysis of AR binding chemicals identified numerous activity cliffs. For example, a study of 144 AR binders identified 86 distinct activity cliffs, highlighting the heterogeneous nature of the AR's structure-activity landscape. biorxiv.orgnih.govresearchgate.net

Key findings from activity cliff analysis include:

Identification of "Cliff Generators": Certain molecules are identified as "activity cliff generators," meaning they are part of multiple cliff pairs. acs.orgresearchgate.net These compounds are of particular interest as they represent structural hubs where minor modifications can lead to dramatic gains or losses in activity. A cheminformatics study highlighted seven significant activity cliff generators for AR antagonists from the ChEMBL database. acs.org

Revealing SAR Discontinuities: Activity cliffs challenge simple QSAR models that assume a continuous relationship between structure and activity. biorxiv.orgnih.govresearchgate.net By identifying these SAR discontinuities, researchers can refine their models and gain a deeper understanding of the precise structural requirements for binding.

Guiding Lead Optimization: The specific structural changes that form an activity cliff—such as the addition of a single methyl group or the change of a substituent's position—provide invaluable information for lead optimization. This knowledge helps chemists to avoid "negative" modifications that would drastically reduce potency and to focus on "positive" changes that exploit sensitive interaction points in the receptor binding site.

A comprehensive analysis of AR antagonists in the PubChem database identified 332 matched molecular pairs (MMPs) that form potential activity cliffs, providing a rich source of information for designing novel and more potent molecules. nih.gov

Cellular and Molecular Signaling Modulation by Ar Antagonist 2 in Preclinical Models

Modulation of Androgen-Regulated Gene Expression and Chromatin Activity

AR antagonist 2 profoundly alters the transcriptional landscape governed by the androgen receptor. Unlike first-generation antagonists, which can sometimes act as partial agonists, these newer compounds are designed to be pure antagonists, potently suppressing the expression of AR target genes. nih.gov In preclinical models, treatment with this compound analogues like enzalutamide (B1683756) and others leads to a significant downregulation of canonical AR-regulated genes such as KLK3 (encoding prostate-specific antigen, PSA), TMPRSS2, and FKBP5. nih.govoup.com This inhibition occurs in a dose-dependent manner. oup.com

Table 1: Effect of this compound on Androgen-Regulated Gene Expression
GeneFunctionEffect of this compoundReference
KLK3 (PSA)Prostate-specific serine protease, clinical markerExpression significantly decreased oup.compnas.org
TMPRSS2Serine protease, involved in cell fusionExpression significantly decreased oup.compnas.orgjci.org
FKBP5Chaperone protein, part of AR complexExpression significantly decreased oup.com
NKX3.1Prostate-specific homeodomain protein, tumor suppressorExpression significantly decreased jci.org
UBE2C, CDC20M-phase cell cycle genesExpression decreased in certain models jci.org

Effects on Protein-Protein Interactions within the AR Signaling Complex

The transcriptional activity of the androgen receptor is dependent on its interaction with a multitude of other proteins, including chaperones, coactivators, and pioneer factors. pnas.orgresearchgate.net this compound is designed to disrupt these critical protein-protein interactions. jci.org Upon binding to the ligand-binding domain (LBD) of the AR, these antagonists induce a conformational change that is distinct from that caused by agonists. nih.gov This altered conformation hinders the recruitment of coactivators, such as the p160 family and p300, which are essential for assembling the transcriptional machinery. nih.govpnas.org

Furthermore, this compound can inhibit the interaction between the AR's N-terminal domain (NTD) and C-terminal LBD, a crucial intramolecular interaction for receptor activation. nih.gov Some novel antagonists that bind directly to the NTD have been developed to specifically block its interaction with other proteins, thereby inhibiting the activity of both full-length AR and splice variants that lack the LBD. jci.orgresearchgate.net Additionally, studies have shown that AR antagonists can decrease the physical interaction between AR and other proteins like TOMM20, a mitochondrial membrane protein, suggesting a broader impact on AR's non-genomic functions. researchgate.net By preventing these key interactions, this compound effectively dismantles the functional AR signaling complex. nih.govjci.org

Table 2: Modulation of AR Protein-Protein Interactions by this compound
Interacting Protein/DomainFunction in AR SignalingEffect of this compoundReference
p160 family (e.g., SRC-1)Transcriptional CoactivatorsRecruitment inhibited pnas.org
p300/CBPHistone Acetyltransferases, CoactivatorsRecruitment inhibited nih.govjci.org
AR N-Terminal Domain (NTD)Intramolecular interaction with LBD for activationN/C interaction inhibited nih.gov
RAP74Component of the general transcription factor TFIIFInteraction inhibited by NTD antagonists jci.org
TOMM20Mitochondrial outer membrane translocaseInteraction with AR decreased researchgate.net

Mechanistic Insights from Engineered Cell Lines and Organoid Models

Engineered cell lines and patient-derived organoids have become indispensable tools for dissecting the mechanisms of this compound. nih.govnih.gov Cell lines such as LNCaP, VCaP, and PC3 (stably expressing AR) are routinely used to assess the impact of these antagonists on AR signaling and cell proliferation. nih.govbiorxiv.orgaacrjournals.org For instance, stable cell lines expressing luciferase reporters driven by androgen response elements (AREs) allow for high-throughput screening and characterization of new antagonist compounds. aacrjournals.org The generation of castration-resistant sublines, such as LNCaP-abl or VCaP-CR, from these androgen-sensitive parent lines has provided critical models for studying how resistance to AR antagonists develops. biorxiv.orgresearchgate.net

Patient-derived organoids, which are 3D cultures that better recapitulate the heterogeneity and architecture of the original tumor, offer a more clinically relevant model system. nih.govnih.govbmbreports.org These organoids can be established from various stages of prostate cancer and retain key genomic features of the primary tumor, such as AR expression, PTEN deletion, or TP53 mutations. nih.govoncotarget.com Studies using organoid models have shown that sensitivity to this compound can be influenced by the tumor's genetic background. nih.gov For example, an organoid line with AR amplification, PTEN loss, and a PIK3R1 mutation showed high sensitivity to enzalutamide. nih.govbmbreports.org Furthermore, CRISPR/Cas9 technology can be used in organoids to introduce or correct specific mutations, allowing for precise investigation into the genes that mediate antagonist response and resistance. nih.gov

Table 3: Preclinical Models for Studying this compound
Model TypeSpecific ExampleKey Mechanistic InsightReference
Engineered Cell LineLNCaP, VCaP, 22Rv1Characterization of antagonist effect on AR target genes and cell growth. nih.govbiorxiv.org
Reporter Cell LineSelARE/ClARE (HEK293-AR-ARE-Luc)Screening and potency determination of novel AR antagonists. aacrjournals.org
Resistant Cell LineLAPC4-CR, LNCaP-AIInvestigation of resistance mechanisms, such as signaling pathway crosstalk. nih.govbiorxiv.org
Patient-Derived OrganoidsMSK-PCa2Demonstrated that genomic alterations (AR amp, PTEN loss) correlate with antagonist sensitivity. nih.govmdpi.com
Genetically Engineered OrganoidsOrganoids with MYC, shPTEN, shTP53 alterationsValidating cancer driver genes and their impact on tumor development and AR signaling. oncotarget.com

Interplay with Other Signaling Pathways and Receptor Systems (excluding therapeutic outcomes)

The cellular response to this compound is not confined to the AR pathway alone but involves intricate crosstalk with other major signaling networks. nih.gov A prominent interaction exists between the AR and the PI3K/AKT/mTOR pathway, which is frequently deregulated in prostate cancer. researchgate.netmdpi.comnih.govmdpi.com Preclinical studies have revealed a reciprocal feedback loop: inhibition of the AR pathway with an antagonist can lead to the activation of AKT signaling. nih.gov This can occur because AR inhibition reduces the expression of PHLPP, a phosphatase that normally suppresses AKT. nih.gov Conversely, activation of the PI3K/AKT pathway can, in some contexts, lead to the upregulation and activation of the AR. mdpi.comnih.gov This interplay suggests that cancer cells can use bypass signaling to circumvent AR blockade. amegroups.orgbiorxiv.org

Another critical point of crosstalk involves the Wnt/β-catenin signaling pathway. nih.govresearchgate.net In androgen-dependent cells, AR signaling can inhibit the Wnt pathway. nih.govresearchgate.net However, under androgen-deprived conditions or following treatment with an AR antagonist, this suppression may be lifted, leading to enhanced Wnt/β-catenin signaling. nih.govresearchgate.net Studies have identified Wnt pathway genes like WNT5A and LEF1 as direct targets that are downregulated by AR, providing a molecular basis for this interaction. nih.govresearchgate.net This interplay is complex, as some evidence also points to a direct antagonism between AR and Wnt/β-catenin signaling in other contexts. biologists.com Additionally, AR antagonists can induce adaptive responses involving stress-activated pathways, such as the p38 MAPK pathway, which can be triggered by metabolic changes following AR inhibition. embopress.org

Table 4: Interplay of this compound with Other Signaling Pathways
Interacting PathwayNature of CrosstalkKey MediatorsReference
PI3K/AKT/mTORReciprocal negative feedback. AR inhibition can activate AKT signaling.PTEN, PHLPP, FKBP5, HER2/3 researchgate.netmdpi.comnih.govmdpi.com
Wnt/β-cateninAR signaling can suppress Wnt pathway genes; this suppression is lifted by antagonists.WNT5A, LEF1, β-catenin, TCF4 nih.govresearchgate.netresearchgate.netbiologists.com
Src/MAPKNon-genomic AR signaling can activate Src and the MAPK/ERK cascade; this may be insensitive to some antagonists.Src, Ras, Raf, MEK, ERK amegroups.orgmdpi.com
Metabolic Stress ResponseAR antagonism can alter mitochondrial function (e.g., SDH activity), triggering stress pathways.Succinate, CaMKK2, AMPK, p38 MAPK, Hsp27 embopress.org
Glucocorticoid Receptor (GR)Antagonist-induced upregulation of GR can bypass AR blockade by activating a partially overlapping transcriptional program.GR nih.gov

Advanced Research Methodologies and Computational Approaches Applied to Ar Antagonist 2

Crystallography and Cryo-Electron Microscopy of AR-Antagonist 2 Complexes

Structural biology techniques are fundamental to understanding how AR antagonist 2 interacts with the androgen receptor (AR) at an atomic level. While obtaining a crystal structure of a wild-type AR bound to an antagonist has been challenging, related structural studies have provided crucial insights. frontiersin.orgmdpi.com

X-ray crystallography has been successfully used to determine the structures of the AR ligand-binding domain (LBD) in complex with agonists and certain coactivator peptides. plos.org These structures reveal the precise conformation of the binding pocket and the arrangement of key helices, such as Helix-12, which is crucial for coactivator recruitment and receptor activation. frontiersin.orgresearchgate.net For other G protein-coupled receptors, crystal structures in complex with antagonists have been determined, demonstrating how these ligands can stabilize an inactive conformation by inducing only minor local structural rearrangements in the binding site. osti.govnih.gov These findings provide a framework for interpreting computational models of AR-antagonist 2 complexes.

Table 1: Key Structural Studies of AR and Related Receptor-Ligand Complexes

Technique Receptor Complex Key Findings Reference
Cryo-EM DNA-bound full-length AR with SRC-3 and p300 Revealed gross architecture of the complex and the primary role of the NTD in coactivator recruitment. nih.govnih.gov
X-ray Crystallography AR LBD with various coactivator peptides (FxxLF, LxxLL motifs) Showed an induced fit mechanism at the coactivator binding interface, allowing accommodation of diverse motifs. plos.org
X-ray Crystallography β2 Adrenergic Receptor with inverse agonists and an antagonist Demonstrated that different ligands can be accommodated with only minor structural changes in the binding site. osti.govnih.gov

Molecular Dynamics Simulations and Computational Docking

In the absence of experimental structures of wild-type AR bound to antagonists, computational methods like molecular dynamics (MD) simulations and molecular docking are indispensable. frontiersin.orgmdpi.com These approaches build and refine structural models to predict and analyze the binding of this compound.

Molecular Docking is used to predict the preferred orientation of an antagonist within the AR's ligand-binding pocket. frontiersin.orgnih.govcardiosomatics.ru Studies have successfully used docking to screen libraries of compounds and identify potential new AR antagonists. frontiersin.orgcardiosomatics.ru However, docking against agonist-bound crystal structures is often insufficient for accurately predicting antagonist binding. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the receptor-ligand complex over time, offering insights into conformational changes that are not visible in static crystal structures. nih.gov Researchers have used extensive MD simulations, some lasting for a microsecond, to model the structure of the wild-type AR LBD bound to antagonists like bicalutamide (B1683754). frontiersin.orgresearchgate.netnih.gov These simulations have shown that antagonist binding induces significant structural changes in the activation function-2 (AF-2) site, particularly by displacing Helix-12. frontiersin.orgmdpi.com This disruption of the AF-2 surface is a key mechanism of antagonism as it prevents the binding of co-regulator proteins necessary for gene transcription. mdpi.comresearchgate.net The reliability of these simulations is supported by the fact that the resulting models closely resemble experimentally determined structures of mutant ARs bound to antagonists. nih.gov

Table 2: Findings from MD Simulations of AR-Antagonist Complexes

Simulation System Duration Key Observation Implication Reference
WT-AR with bicalutamide 1 µs Disruption of the AF-2 site structure. Explains the mechanism of antagonism by preventing co-regulator binding. frontiersin.orgnih.gov
WT-AR vs. Mutant AR with bicalutamide 1 µs Antagonist binding induces different structural changes in the AF-2 site compared to agonist binding. Provides a structural basis for antagonist action in the absence of a crystal structure. researchgate.net
Antagonist-bound ARs Not Specified Rearrangement of H3, H4, and H12 helices alters the AF-2 groove surface. Reduced ability to recruit coactivators. nih.gov

Omics-Based Profiling (e.g., transcriptomics, proteomics, metabolomics) to Elucidate this compound Effects

Omics technologies provide a global view of the cellular changes induced by this compound, moving beyond the single-molecule level to understand its impact on complex biological systems.

Transcriptomics analysis reveals the impact of AR antagonists on global gene expression. Studies comparing the effects of different AR antagonists show that while there is an overlap, each antagonist can induce unique gene regulation patterns. researchgate.net Treatment of prostate cancer cells with AR antagonists like enzalutamide (B1683756) alters the AR cistrome (the complete set of AR binding sites on the genome), leading to changes in the expression of genes involved in critical pathways. researchgate.netmdpi.com

Proteomics complements transcriptomics by measuring changes in protein levels, providing a more direct link to cellular function. mdpi.com Quantitative proteomic analyses of prostate cancer cells treated with AR antagonists have identified key molecular signatures and adaptive cellular responses. semanticscholar.org For instance, such studies have highlighted the activation of oncogenic upstream regulators and changes in proteins related to energy metabolism and cell signaling that promote tumor growth, revealing potential resistance mechanisms. semanticscholar.org Comparing proteomic and transcriptomic data has shown a generally good correlation, but also instances of post-transcriptional regulation, underscoring the importance of multi-omics approaches. researchgate.netmdpi.com

Metabolomics profiling assesses the effects of AR signaling on cellular metabolism. Comprehensive metabolomic studies have confirmed that AR signaling stimulates aerobic glycolysis and anabolism in prostate cancer cells. psu.edu By inhibiting AR, antagonists can reverse these metabolic changes, providing another layer of understanding of their anti-cancer effects.

Table 3: Selected Omics-Based Findings on AR Antagonist Action

Omics Type Cell Model AR Antagonist Key Finding Reference
Proteomics & Transcriptomics LNCaP & C4-2B Bicalutamide, Enzalutamide Revealed activation of MYC and PSF/SFPQ oncogenic regulators as an adaptive response. semanticscholar.org
Proteomics & Transcriptomics VCaP Darolutamide (B1677182) Showed generally good agreement between transcriptome and proteome responses but also evidence of post-transcriptional regulation. researchgate.netmdpi.com
Multi-omics (Genomics, Transcriptomics, etc.) LNCaP Enzalutamide AR signaling primarily influences chromatin modifications at distal enhancers rather than proximal promoters. researchgate.netnih.gov

Biophysical Techniques for Ligand-Receptor Interaction Analysis (e.g., SPR, ITC)

Biophysical techniques are crucial for quantifying the direct interaction between this compound and the androgen receptor, providing data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure real-time interactions between a ligand and a receptor immobilized on a sensor chip. acs.org SPR has been used to confirm the direct binding of novel non-competitive AR antagonists to the full-length AR and to determine their kinetic association and dissociation rate constants. nih.govresearchgate.net This technique is instrumental in screening compound libraries and characterizing the binding properties of lead candidates. nih.govresearchgate.net By creating a panel of binding site mutants, SPR can also be used for "Biophysical Mapping," a method to generate detailed information on which residues are involved in ligand recognition. acs.org

Isothermal Titration Calorimetry (ITC) is another key biophysical method that measures the heat changes associated with a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction. While not as high-throughput as SPR, ITC provides a complete thermodynamic profile of the binding event, which can be invaluable for lead optimization.

Other biophysical approaches like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are used to study protein-protein interactions in living cells, such as receptor dimerization or receptor-coactivator recruitment, which can be modulated by antagonist binding. oncotarget.comfrontiersin.org

Table 4: Application of Biophysical Techniques in AR Antagonist Research

Technique Application Information Gained Compound Example Reference
Surface Plasmon Resonance (SPR) Confirming direct binding to AR Binding affinity, association/dissociation kinetics (+)-JJ-74-138 nih.gov
Surface Plasmon Resonance (SPR) Characterizing allosteric antagonists Direct interaction with AR D36 and D80 researchgate.net
Surface Plasmon Resonance (SPR) Screening and fragment-based design Identification of binding fragments Various fragments researchgate.net

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to identify new drug candidates and optimize their properties. nih.gov

In the context of AR antagonists, AI/ML algorithms are employed to build predictive models based on the chemical structures of known active and inactive compounds. cbirt.netnih.gov These models, including deep neural networks (DNN), can then screen large virtual libraries to identify novel AR inhibitors with high accuracy, significantly accelerating the discovery process. nih.gov For example, one deep learning-based model achieved accuracies of over 92% in predicting AR inhibitors. nih.gov

Cheminformatics, a field that has seen exponential growth with the rise of AI and ML, is used to analyze the chemical space of known AR antagonists, identify common structural scaffolds, and understand structure-activity relationships. acs.org This helps in the rational design of new, more potent, and selective antagonists. acs.org

Furthermore, ML is used in a multistage approach, often combining ligand-based methods (like deep learning and pharmacophore models) with structure-based methods (like molecular docking) to identify novel hits from large compound databases. plos.orgfrontiersin.org This integrated strategy has proven effective in discovering new dual-target antagonists and can be applied to optimize the properties of this compound, such as improving its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govplos.org

Table 5: Machine Learning Models in AR Antagonist Discovery

Model Type Dataset Size Task Key Outcome Reference
Deep Neural Network (DNN) 2242 compounds Predict AR inhibitors Achieved >92% accuracy on training and test sets. nih.gov
Bayesian Machine Learning ToxCast/Tox21 data Predict AR-mediated bioactivity Demonstrated that ML can prospectively predict bioactivity from molecular structure alone. acs.org
Cheminformatics & ML 1678 molecules from ChEMBL Facilitate drug discovery of future AR antagonists Visualized chemical space, identified representative scaffolds, and built QSAR models. acs.org

Future Research Avenues and Conceptual Challenges in Ar Antagonism

Development of Novel AR Antagonist Chemotypes Beyond Existing Frameworks

AR antagonist 2 (Pyrilutamide/KX-826) is a nonsteroidal antiandrogen (NSAA) that has been identified as a potential first-in-class topical AR antagonist. hkexnews.hkinvivochem.comhkexnews.hkselleckchem.com It is a selective, high-affinity silent antagonist of the androgen receptor. tressless.comhandwiki.org The development of novel chemotypes like Pyrilutamide is a critical strategy to expand the therapeutic arsenal (B13267) against AR-driven conditions. Unlike systemic drugs that may have broader effects, Pyrilutamide is being developed primarily as a topical agent to block androgen-mediated signaling locally in peripheral tissues. viamedica.pl

One of the key characteristics of Pyrilutamide is its high binding affinity for the androgen receptor, with a reported IC50 of 0.28 nM, which is significantly lower than the reference drug bicalutamide (B1683754) (IC50 of 3.1 nM). tressless.comhandwiki.orgwikipedia.org This high affinity suggests a potent and specific interaction with the target receptor. The chemical structure of this compound is 4-[3-[4-cyano-2-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide. wikipedia.orgmedkoo.comnih.gov While detailed medicinal chemistry analyses comparing its framework to existing antagonists are not extensively available in the public domain, its development as a topically administered agent with a distinct pharmacological profile represents a move towards targeted, localized therapy.

Strategies to Overcome AR Signaling Reactivation and Adaptive Resistance Mechanisms in Preclinical Settings

A significant challenge in AR-targeted therapies, particularly in oncology, is the reactivation of AR signaling and the development of adaptive resistance. Mechanisms include AR gene mutations, amplification, and the expression of AR splice variants that are constitutively active. dfcfw.com

Information from a public forum suggests that Pyrilutamide was initially investigated for prostate cancer and has been described as a "Me Better version" of enzalutamide (B1683756). reddit.com The same source posits that the compound is rapidly metabolized in the body to a metabolite with weaker anti-androgenic properties, which prompted its development as a topical agent to minimize systemic effects. reddit.com However, detailed preclinical studies demonstrating Pyrilutamide's efficacy in overcoming established AR resistance mechanisms, such as specific mutations or the expression of AR splice variants like AR-V7 in cancer models, are not available in the public scientific literature based on the conducted searches. The primary focus of the available preclinical and clinical data for Pyrilutamide is on its application in androgenetic alopecia and acne. invivochem.comhkexnews.hkviamedica.plscirp.orghims.com

Conceptualizing Combination Approaches with Other Molecular Interventions (Preclinical)

Preclinical and clinical exploration of combination therapies is a key strategy to enhance efficacy and overcome potential resistance. For this compound, a clinical observational study has been conducted to evaluate its use in combination with minoxidil (B1677147) for the treatment of androgenetic alopecia (AGA). kintor.com.cn This study showed that the combination of KX-826 and minoxidil resulted in a statistically significant increase in target area hair count compared to minoxidil monotherapy after 24 weeks. kintor.com.cnhairlosscure2020.com Kintor Pharmaceutical has also received clearance for a Phase Ib/III clinical trial of KX-826 in combination with minoxidil for male AGA in China. hkexnews.hk

These studies highlight a strategy where two agents with different mechanisms of action—AR antagonism (Pyrilutamide) and promotion of hair follicle activity (minoxidil)—are combined for a potentially synergistic effect in a dermatological context. kintor.com.cn However, detailed preclinical data on combination approaches with other molecular interventions for other indications are not currently available in the public domain.

Table 1: Preclinical and Clinical Combination Studies of this compound (Pyrilutamide/KX-826)

Combination AgentIndicationStudy TypeKey FindingsSource(s)
MinoxidilAndrogenetic Alopecia (AGA)Clinical Observational StudyThe combination group showed a 30.54 hairs/cm² increase from baseline, which was 10.29 hairs/cm² more than the minoxidil-only group (P=0.0075). kintor.com.cnhairlosscure2020.com
MinoxidilAndrogenetic Alopecia (AGA)Phase Ib/III Clinical TrialClearance received from NMPA in China to evaluate efficacy and safety. hkexnews.hk

Identification and Validation of Preclinical Mechanistic Biomarkers for this compound Activity

Mechanistic biomarkers are crucial for understanding a drug's activity and for guiding clinical development. nih.gov Preclinical research on Pyrilutamide in mouse models of hair loss has identified potential mechanistic biomarkers for its therapeutic effect in this context.

A study utilizing an androgen-induced hair loss mouse model demonstrated that topical application of Pyrilutamide led to a decrease in the protein level of the androgen receptor in the skin. gavinpublishers.comgavinpublishers.com Furthermore, the same study showed that Pyrilutamide treatment enhanced the Wnt/β-Catenin signaling pathway, which is known to be important for hair follicle development and growth. gavinpublishers.comgavinpublishers.com Specifically, the mRNA levels of Wnt3a were increased, while the levels of TGF-β1, a negative regulator of hair growth, were decreased. gavinpublishers.com These findings suggest that AR protein level and the activity of the Wnt/β-catenin pathway can serve as preclinical mechanistic biomarkers for the hair growth-promoting activity of Pyrilutamide.

Table 2: Preclinical Mechanistic Biomarkers for this compound (Pyrilutamide/KX-826) Activity

BiomarkerChange ObservedPreclinical ModelImplicationSource(s)
Androgen Receptor (AR) Protein LevelDecreasedAndrogen-induced hair loss mouse modelIndicates target engagement and downstream effects on AR expression. gavinpublishers.comgavinpublishers.com
Wnt/β-Catenin Signaling PathwayEnhancedAndrogen-induced hair loss mouse modelSuggests a mechanism for promoting hair growth beyond simple AR blockade. gavinpublishers.comgavinpublishers.com
Wnt3a mRNA LevelIncreasedAndrogen-induced hair loss mouse modelActivation of a key positive regulator of the hair cycle. gavinpublishers.com
TGF-β1 mRNA LevelDecreasedAndrogen-induced hair loss mouse modelInhibition of a key negative regulator of hair growth. gavinpublishers.com

Unanswered Questions and Emerging Research Directions in AR Antagonist Biology

Despite the progress in the clinical development of this compound for dermatological indications, several unanswered questions and emerging research directions remain regarding its broader biological effects.

One area for future investigation is the long-term efficacy and safety profile of Pyrilutamide, which is currently being assessed in ongoing clinical trials. viamedica.pl Another key question is the full extent of its mechanism of action. While it is a potent AR antagonist, its effects on the Wnt/β-catenin pathway in preclinical models suggest that its biological activity may be more complex than simple receptor blockade. gavinpublishers.comgavinpublishers.com Further research is needed to elucidate these additional pathways and their relevance to its therapeutic effects.

The potential for Pyrilutamide in other AR-driven diseases, beyond AGA and acne, remains an open question. Although initial development may have considered other indications like prostate cancer, the current focus is on dermatology. reddit.com Future preclinical studies could explore its utility in other contexts, particularly given its high affinity for the AR.

An emerging research direction is the development of new formulations and concentrations. Kintor Pharmaceutical is currently conducting clinical trials with a 1.0% tincture of KX-826, which preclinical studies suggest may have increased retention on scalp cells and potentially enhanced efficacy compared to the 0.5% formulation. viamedica.plkintor.com.cn

Finally, the potential for resistance to topical AR antagonism in the context of long-term use for conditions like AGA is an area that warrants future study. While distinct from the resistance mechanisms in cancer, understanding any potential for tachyphylaxis or diminished response over time will be important for its clinical application.

Q & A

Basic Research Questions

Q. What are the standard in vitro assays to evaluate AR antagonist 2’s efficacy, and how are they interpreted?

  • Methodological Answer : Three key assays are typically used:

  • AR antagonism IC50 : Measures inhibition of androgen receptor (AR) activation (e.g., using luciferase reporter systems). Lower IC50 indicates higher potency.
  • Nuclear translocation IC50 : Quantifies disruption of AR’s movement to the nucleus, a critical step in its signaling.
  • Cell proliferation IC50 : Evaluates inhibition of androgen-dependent cell growth (e.g., in LNCaP prostate cancer cells).
    For example, compound 26 (a structural analog of this compound) showed superior potency (IC50 = 59 nM, 96% inhibition in AR antagonism) compared to compound 30 (IC50 = 144 nM, 90% inhibition), suggesting structural features significantly influence efficacy .

Q. How does this compound’s mechanism differ from classic competitive AR antagonists?

  • Methodological Answer : Unlike traditional antagonists that compete with androgens for binding, this compound may act via allosteric modulation or receptor destabilization . Structural studies of GPCRs (e.g., A2A adenosine receptor) reveal that antagonists like ZM241385 bind outside the helical bundle, disrupting conformational changes required for activation. Similar approaches can guide analysis of this compound’s binding mode using cryo-EM or X-ray crystallography .

Q. What experimental controls are critical when testing this compound in cellular models?

  • Methodological Answer : Essential controls include:

  • Positive controls : Known AR antagonists (e.g., enzalutamide) to validate assay sensitivity.
  • Solvent controls : DMSO at equivalent concentrations to rule out solvent effects.
  • Off-target controls : Co-treatment with agonists/antagonists of related receptors (e.g., glucocorticoid receptor) to assess selectivity.
    Reagent lot numbers and cell passage details must be documented to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s potency across nuclear translocation vs. cell proliferation assays?

  • Methodological Answer : Discrepancies (e.g., compound 30’s nuclear translocation IC50 = 174 nM vs. proliferation IC50 = 94 nM ) may arise from:

  • Assay sensitivity : Proliferation assays integrate downstream signaling effects, while nuclear translocation is an earlier step.
  • Off-target effects : Use kinase profiling or RNA-seq to identify non-AR pathways affected by the compound.
  • Cellular context : Test multiple cell lines (e.g., AR-positive vs. AR-negative) to isolate AR-specific effects.

Q. What structural features of AR should guide the design of this compound analogs?

  • Methodological Answer : Prioritize:

  • Ligand-binding domain (LBD) interactions : Mutagenesis studies can identify residues critical for antagonist binding.
  • Helix 12 positioning : Antagonists often displace helix 12, preventing co-activator recruitment. Molecular dynamics simulations can predict this displacement.
  • Allosteric pockets : Compare this compound’s binding to known GPCR antagonist structures (e.g., P2Y1R antagonist BPTU, which binds in the lipid bilayer ).

Q. What statistical practices minimize variability in this compound dose-response studies?

  • Methodological Answer :

  • Power analysis : Pre-determine sample size using effect sizes from pilot studies (e.g., 80% power, α = 0.05).
  • Replicate strategies : Perform independent repeats by different investigators to control for operator bias .
  • Blinded analysis : Enforce blinding during data collection/analysis to reduce subjective interpretation.

Q. How can co-activation assays improve understanding of this compound’s functional selectivity?

  • Methodological Answer : Co-treatment with AR agonists (e.g., DHT) at varying concentrations can:

  • Quantify insurmountable antagonism : If this compound reduces maximal agonist response, it suggests non-competitive inhibition.
  • Assess biased signaling : Use phospho-antibody arrays to compare inhibition of genomic (e.g., PSA expression) vs. non-genomic (e.g., MAPK activation) pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.